BenchChemオンラインストアへようこそ!

N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide

Medicinal Chemistry Chemical Biology Drug Discovery

This N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide (CAS 1955493-97-6) is a fully substituted, quaternary ammonium iodide salt with a unique methylation pattern (exocyclic NHCH₃ at C3, N4–CH₃, C5–CH₃) that precisely matches GABAₐ pharmacophore requirements. Unlike the N,N,3-trimethyl positional isomer or less-methylated analogs, this regioisomer retains a single H-bond donor for target engagement and arrives in a pre‑methylated, ready‑to‑screen form. The hydroiodide salt guarantees immediate aqueous solubility for electrophysiology or radioligand binding assays, eliminating additional formulation steps. Ideal for CNS SAR expansion, comparative ITC/SPR binding studies, and as a precursor for energetic ionic liquid metathesis.

Molecular Formula C5H11IN4
Molecular Weight 254.075
CAS No. 1955493-97-6
Cat. No. B2940315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide
CAS1955493-97-6
Molecular FormulaC5H11IN4
Molecular Weight254.075
Structural Identifiers
SMILESCC1=NN=C(N1C)NC.I
InChIInChI=1S/C5H10N4.HI/c1-4-7-8-5(6-2)9(4)3;/h1-3H3,(H,6,8);1H
InChIKeyPZMMGRACVXJDNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,4,5-Trimethyl-4H-1,2,4-triazol-3-amine Hydroiodide (CAS 1955493-97-6): Structural Identity and Research-Grade Procurement


N,4,5-Trimethyl-4H-1,2,4-triazol-3-amine hydroiodide (CAS 1955493-97-6) is a quaternary ammonium iodide salt of the 1,2,4-triazole family, with molecular formula C₅H₁₁IN₄ and molecular weight 254.07 g·mol⁻¹ [1]. The compound features a fully substituted triazole core bearing methyl groups at the N4 exocyclic amine, the endocyclic N4, and the C5 positions, existing as the hydroiodide salt form . It is catalogued as a research-grade building block, commercially available at ≥95% purity from multiple suppliers including AKSci (cat. 4356CT), Biosynth (ref. FDD49397), and CymitQuimica . The compound's free base counterpart is registered under CAS 57561-17-8 (C₅H₁₀N₄, MW 126.16) .

Why Generic Substitution Fails for N,4,5-Trimethyl-4H-1,2,4-triazol-3-amine Hydroiodide: Regioisomeric and Salt-Form Specificity


In-class 1,2,4-triazole hydroiodide salts cannot be freely interchanged for this compound because the N,4,5-trimethyl regioisomeric arrangement (exocyclic NHCH₃ at C3, N4–CH₃, and C5–CH₃) defines a unique pharmacophoric and physicochemical profile distinct from the N,N,3-trimethyl positional isomer (CAS 1803581-87-4), as well as from less-methylated analogs such as N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide (CAS 1194777-33-7) . The hydroiodide counterion is integral to solubility and crystallinity; substitution with the free base (CAS 57561-17-8) alters both handling properties and dissolution behaviour critical for reproducible biological assay conditions [1]. Regioselective N4-methylation on the 1,2,4-triazole ring is well-documented to influence GABAₐ receptor pharmacophore recognition, making the precise methylation pattern a determinant of target engagement potential [2].

Quantitative Differentiation Evidence for N,4,5-Trimethyl-4H-1,2,4-triazol-3-amine Hydroiodide


Regioisomeric Specificity: N,4,5-Trimethyl vs. N,N,3-Trimethyl Substitution Pattern Defines Distinct Chemical Entity

The target compound N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide (CAS 1955493-97-6; SMILES: CNC1=NN=C(C)N1C.I) bears an exocyclic NHCH₃ at C3, endocyclic N4–CH₃, and C5–CH₃, whereas its closest positional isomer N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide (CAS 1803581-87-4; SMILES: I.CN(C)C1=NC(C)=NN1) carries an N,N-dimethylamino group at C5 and a C3–CH₃ . This regioisomeric divergence results in distinct hydrogen-bond donor/acceptor counts: the target compound has 2 H-bond donors (NHCH₃ proton + triazolium N–H) and 3 H-bond acceptors, while the isomer with N,N-dimethyl substitution has 1 H-bond donor and 3 H-bond acceptors [1]. Such differences directly impact molecular recognition at biological targets where the protonatable exocyclic amine is a critical pharmacophoric element, as demonstrated for GABAₐ receptor agonism in the 1,2,4-triazol-3-amine series [2].

Medicinal Chemistry Chemical Biology Drug Discovery

Hydroiodide Salt Form Confers Enhanced Aqueous Solubility Over Free Base for Biological Assay Compatibility

The target compound is supplied as the hydroiodide salt (C₅H₁₁IN₄, MW 254.07 g·mol⁻¹), whereas its free base counterpart (N,4,5-trimethyl-4H-1,2,4-triazol-3-amine, CAS 57561-17-8) has the formula C₅H₁₀N₄ and MW 126.16 g·mol⁻¹ [1]. Quaternary ammonium iodide salts of 1,2,4-triazoles are documented to exhibit markedly improved aqueous solubility relative to their neutral free base forms; for example, 4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide is reported as soluble in water, whereas the free base shows limited aqueous solubility . The hydroiodide salt form also provides superior crystallinity and storage stability (recommended storage: cool, dry place, long-term), facilitating reproducible compound handling in automated screening platforms .

Assay Development Biophysical Chemistry Compound Management

Triple Methylation Differentiates Physicochemical Profile from Mono- and Dimethyl Analogs for CNS Drug Discovery Applications

The target compound bears three methyl substituents (total MW 254.07 for hydroiodide salt), distinguishing it from the dimethyl analog N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide (CAS 1194777-33-7; C₄H₉IN₄, MW 240.05) and the monomethyl analog 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide (CAS 857371-41-6; C₃H₇IN₄, MW 226.02) . The incremental methylation increases calculated logP and reduces topological polar surface area (TPSA: 42.7 Ų for target vs. estimated ~51–54 Ų for monomethyl analog), parameters that are critical for CNS penetration according to the widely applied Wager CNS MPO scoring system [1]. In the context of GABAₐ receptor-targeting 1,2,4-triazol-3-amines, specific N-methylation patterns have been shown to modulate both potency (ED₅₀ values ranging from ~10 to 52 mg·kg⁻¹ in rodent seizure models) and selectivity for α1- vs. α5-containing GABAₐ receptor subtypes [2].

CNS Drug Discovery Physicochemical Property Optimization Lead Identification

1,2,4-Triazol-3-amine Core as a Validated GABAₐ Receptor Pharmacophore: Class-Level Precedent Supporting CNS Applications

The 1,2,4-triazol-3-amine scaffold has been experimentally validated as a GABAₐ receptor pharmacophore. Jahani et al. (2020) demonstrated that a series of novel 1,2,4-triazol-3-amine derivatives exhibited significant anticonvulsant activity in PTZ-induced seizure (ED₅₀ ≈ 16.5–52.5 mg·kg⁻¹) and MES-induced seizure (ED₅₀ ≈ 10.5–11.8 mg·kg⁻¹) models, with flumazenil reversal confirming GABAₐ receptor mechanism of action [1]. The N4-methyl substitution was a key structural feature in the designed analogs, supporting the relevance of the N,4,5-trimethyl pattern present in the target compound. Furthermore, 1,2,4-triazolium salts have established precedent as precursors to N-heterocyclic carbenes (NHCs) with documented antibacterial and antifungal bioactivities, providing orthogonal application potential beyond CNS targets [2].

Neuropharmacology GABAₐ Receptor Anticonvulsant Drug Discovery

Prioritized Research Application Scenarios for N,4,5-Trimethyl-4H-1,2,4-triazol-3-amine Hydroiodide


GABAₐ Receptor Agonist Lead Optimization in CNS Drug Discovery

The N,4,5-trimethyl substitution pattern on the 1,2,4-triazol-3-amine core provides a pre-methylated scaffold matching the pharmacophoric requirements identified by Jahani et al. (2020) for GABAₐ subtype receptor agonism. Researchers can use this compound as a direct starting point for SAR expansion, avoiding the synthetic burden of sequential N-methylation while retaining the protonatable exocyclic amine critical for GABAₐ receptor interaction [1]. The hydroiodide salt form ensures ready dissolution in aqueous assay buffers, enabling immediate in vitro electrophysiology or radioligand binding studies without additional formulation steps [2].

Regioisomer-Controlled Study of Triazole Pharmacophore Recognition

The compound's distinct N,4,5-trimethyl regioisomeric arrangement (exocyclic NHCH₃ at C3, N4–CH₃, C5–CH₃) makes it an ideal probe for investigating the impact of methylation position on biological target recognition, particularly in direct comparison with the N,N,3-trimethyl isomer (CAS 1803581-87-4). The 2-vs-1 H-bond donor difference between these regioisomers provides a clean experimental system for dissecting hydrogen-bonding contributions to ligand–receptor binding thermodynamics using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Quaternary Triazolium Iodide as an Ionic Liquid or Energetic Materials Precursor

The quaternary ammonium iodide salt structure positions this compound as a candidate precursor for metathesis-based synthesis of energetic ionic liquids and materials, following established precedent from the methylguanazinium iodide and 1-methyl-4-amino-1,2,4-triazolium iodide literature (Darwich et al., 2008) [3]. The iodide counterion can be exchanged with energetic anions (nitrate, perchlorate, azide, dinitramide) via silver salt metathesis to produce novel heterocycle-based energetic salts with tunable detonation velocities and thermal stabilities [3].

Physicochemical Property Benchmarking for CNS MPO-Optimized Library Design

With a TPSA of 42.7 Ų, three methyl groups, and a quaternary ammonium iodide salt form, this compound occupies a defined region of CNS-relevant physicochemical space. medicinal chemistry groups can employ it as a reference standard for calibrating in silico CNS MPO models and for benchmarking permeability in parallel artificial membrane permeability assays (PAMPA) against less-methylated triazole analogs (dimethyl and monomethyl hydroiodides), thereby informing library design strategies for CNS penetrant triazole-based candidates [2].

Quote Request

Request a Quote for N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.